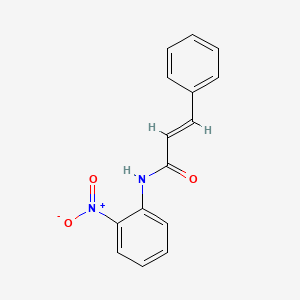![molecular formula C19H21BrN2O2 B11555096 4-bromo-N'-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11555096.png)
4-bromo-N'-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N’-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrazide group
Preparation Methods
The synthesis of 4-bromo-N’-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-ethoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the preparation of the starting materials, the condensation reaction, and the purification of the final product.
Chemical Reactions Analysis
4-bromo-N’-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N’-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N’-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide include other hydrazones with different substituents. For example:
- 4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide
- 4-bromo-N’-[(1E)-1-(2-pyrazinyl)ethylidene]benzohydrazide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H21BrN2O2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-bromo-N-[(E)-1-(4-ethoxyphenyl)butylideneamino]benzamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-3-5-18(14-8-12-17(13-9-14)24-4-2)21-22-19(23)15-6-10-16(20)11-7-15/h6-13H,3-5H2,1-2H3,(H,22,23)/b21-18+ |
InChI Key |
BTZRXFOYEHIECG-DYTRJAOYSA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11555015.png)
![2-(6-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11555020.png)
![4,4'-oxybis[N-(2,4-dinitrophenyl)-N-methylbenzenesulfonamide]](/img/structure/B11555025.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11555042.png)
![N-({N'-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11555048.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11555051.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B11555069.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11555073.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11555082.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555101.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555106.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11555111.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11555119.png)
